molecular formula C9H13ClFNO B13468876 2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13468876
M. Wt: 205.66 g/mol
InChI Key: CYJSDZNWAMOGLF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFNO It is a derivative of phenethylamine, featuring a fluorine and a methoxy group on the benzene ring

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H

InChI Key

CYJSDZNWAMOGLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)ethan-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and interactions.

    (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride: A stereoisomer with different spatial arrangement, which can affect its biological activity.

Uniqueness

2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This configuration can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, often referred to in research as a potential pharmacological agent, has garnered attention for its unique structural features and biological activities. This compound is particularly notable for its interactions with neurotransmitter systems and potential therapeutic applications in neuropsychiatric disorders.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C9_9H12_12ClFNO
  • Molecular Weight : 201.64 g/mol
  • Functional Groups : The presence of a fluorine atom and a methoxy group on the phenyl ring contributes to its biological activity.

The biological activity of this compound is primarily linked to its role as a monoamine neurotransmitter modulator. It influences the levels of serotonin and norepinephrine in the brain, which are critical in mood regulation and other psychological functions. The compound's interaction with various receptors involved in neurotransmission is essential for understanding its pharmacological profile.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits significant biological activity:

  • Neuropharmacology :
    • Serotonin and Norepinephrine Modulation : The compound has been shown to enhance serotonin and norepinephrine levels, suggesting potential applications in treating mood disorders such as depression and anxiety .
    • Trace Amine-Associated Receptor 1 (TAAR1) Agonism : Studies have highlighted its efficacy as a TAAR1 agonist, demonstrating notable effects in models of schizophrenia .
  • Enzyme Inhibition :
    • Investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in various diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest moderate antimicrobial properties against certain bacterial strains, although detailed data on Minimum Inhibitory Concentration (MIC) values are still required for comprehensive evaluation .

Study 1: Neuropharmacological Effects

In a study focusing on the neuropharmacological effects of the compound, researchers observed that administration led to reduced hyperactivity in rodent models induced by MK-801, a known NMDA receptor antagonist. This suggests that the compound may have antipsychotic-like effects .

Study 2: Enzyme Interaction

Another investigation into the enzyme inhibition capabilities of this compound revealed promising results in modulating enzymatic pathways associated with neurotransmitter metabolism, potentially offering new avenues for treating neurodegenerative diseases .

Data Tables

Biological ActivityDescriptionReferences
Serotonin ModulationEnhances serotonin levels, impacting mood regulation
Norepinephrine ModulationIncreases norepinephrine availability
TAAR1 AgonismDemonstrated efficacy in schizophrenia models
Enzyme InhibitionPotential inhibitor of neurotransmitter-metabolizing enzymes
Antimicrobial ActivityModerate activity against specific bacterial strains

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